Cas no 329-14-6 (4-Trifluoromethylthioanisole)

4-Trifluoromethylthioanisole is a fluorinated aromatic compound characterized by the presence of a trifluoromethylthio (–SCF₃) group attached to an anisole ring. This structural feature imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The –SCF₃ group enhances lipophilicity and metabolic stability, which is advantageous in the design of bioactive molecules. The compound exhibits high chemical stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, enabling diverse applications in cross-coupling reactions and derivatization. 4-Trifluoromethylthioanisole is particularly useful in the development of advanced materials and specialty chemicals requiring fluorine-containing motifs.
4-Trifluoromethylthioanisole structure
4-Trifluoromethylthioanisole structure
Product Name:4-Trifluoromethylthioanisole
CAS No:329-14-6
MF:C8H7F3S
MW:192.201391458511
CID:36884
PubChem ID:10987087
Update Time:2025-05-19

4-Trifluoromethylthioanisole Chemical and Physical Properties

Names and Identifiers

    • 4-Trifluoromethylthioanisole
    • 1-methylsulfanyl-4-(trifluoromethyl)benzene
    • (4-(TRIFLUOROMETHYL)PHENYL)(METHYL)SULFANE
    • 1-methylsulfanyl-4-trifluoromethylbenzene
    • 4-(trifluoromethyl)thioanisole
    • methyl(4-(trifluoromethyl)phenyl)sulfane
    • Methyl-(4-trifluormethyl-phenyl)-sulfid
    • methyl-(4-trifluoromethyl-phenyl)-sulfide
    • p-CF3C6H4SMe
    • DTXSID40450843
    • 4-Trifluoromethyl thioanisole
    • SCHEMBL695441
    • VYGXLDXWNLTGIL-UHFFFAOYSA-N
    • FT-0756888
    • 4-(Methylthio)benzotrifluoride
    • MFCD09038792
    • AKOS006330963
    • E90188
    • CS-0194507
    • 5-OXO-5-(3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-PENTANOICACID
    • J-516020
    • 329-14-6
    • DTXCID90401663
    • 1-(METHYLSULFANYL)-4-(TRIFLUOROMETHYL)BENZENE
    • MDL: MFCD09038792
    • Inchi: 1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
    • InChI Key: VYGXLDXWNLTGIL-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 192.02200
  • Monoisotopic Mass: 192.02205588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 197.394 °C at 760 mmHg
  • Flash Point: 73.182 °C
  • Refractive Index: 1.493
  • PSA: 25.30000
  • LogP: 3.42730

4-Trifluoromethylthioanisole Security Information

4-Trifluoromethylthioanisole Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Trifluoromethylthioanisole Related Literature

Additional information on 4-Trifluoromethylthioanisole

Professional Introduction to 4-Trifluoromethylthioanisole (CAS No. 329-14-6)

4-Trifluoromethylthioanisole, a compound with the chemical formula C₇H₇F₃S, is a significant molecule in the field of pharmaceutical and agrochemical research. Its molecular structure incorporates a trifluoromethylthio group attached to an anisole backbone, which imparts unique electronic and steric properties. This compound has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and specialty chemicals.

The CAS number 329-14-6 provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community. The presence of the trifluoromethylthioanisole moiety makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The trifluoromethyl group is known for its ability to modulate metabolic stability and binding affinity, making it a preferred substituent in drug design.

In recent years, 4-trifluoromethylthioanisole has been explored in various research avenues. One notable area is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in creating compounds that interact with enzymes involved in inflammation and cancer progression.

The trifluoromethylthioanisole scaffold has also found applications in materials science, particularly in the development of advanced polymers and liquid crystals. The electron-withdrawing nature of the trifluoromethyl group influences the material's optical and thermal properties, making it suitable for high-performance applications. Additionally, the thioanisole component contributes to enhanced solubility and processability, further expanding its industrial relevance.

Recent advancements in computational chemistry have enabled more efficient design and optimization of molecules derived from 4-trifluoromethylthioanisole. Machine learning models predict promising derivatives with improved pharmacokinetic profiles, reducing the need for extensive experimental trials. This synergy between experimental chemistry and computational methods accelerates the discovery pipeline for new drugs.

In the realm of agrochemicals, 4-trifluoromethylthioanisole serves as a key building block for pesticides and herbicides. Its structural versatility allows chemists to tailor compounds that exhibit high efficacy against pests while minimizing environmental impact. The incorporation of fluorine atoms enhances bioactivity, ensuring prolonged stability under field conditions.

The synthesis of trifluoromethylthioanisole involves multi-step organic reactions that highlight the compound's synthetic utility. Common methodologies include nucleophilic substitution reactions followed by functional group transformations. Advances in catalytic systems have improved yields and reduced byproduct formation, making large-scale production more feasible.

Regulatory considerations play a crucial role in the commercialization of compounds like 4-trifluoromethylthioanisole. Compliance with safety standards ensures responsible handling and application across industries. Manufacturers must adhere to guidelines set by agencies such as the FDA and EMA to guarantee product quality and user safety.

The future prospects of trifluoromethylthioanisole are promising, with ongoing research uncovering new applications. Collaborative efforts between academia and industry are fostering innovation in drug discovery and material science. As understanding of molecular interactions deepens, so does the potential for this versatile compound to contribute to technological advancements.

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